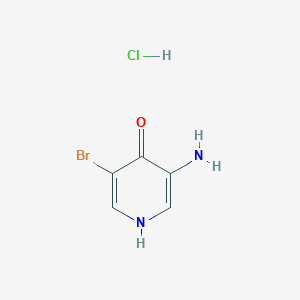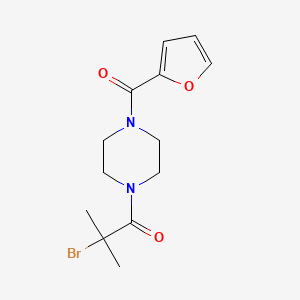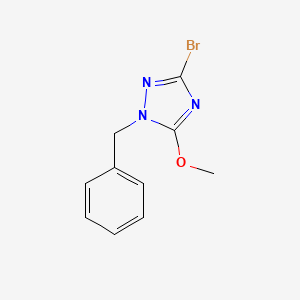![molecular formula C16H22N2O2 B1375762 7-Cbz-1,7-diazaspiro[4.5]decane CAS No. 1086394-93-5](/img/structure/B1375762.png)
7-Cbz-1,7-diazaspiro[4.5]decane
Overview
Description
“7-Cbz-1,7-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C16H22N2O2 . It is also known by other names such as “benzyl 1,9-diazaspiro[4.5]decane-9-carboxylate” and "BENZYL 1,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLATE" .
Molecular Structure Analysis
The molecular weight of “7-Cbz-1,7-diazaspiro[4.5]decane” is 274.36 g/mol . The compound has a complex structure that includes a spirocyclic system, which is a type of cyclic system with two rings sharing a single atom . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
“7-Cbz-1,7-diazaspiro[4.5]decane” has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 41.6 Ų . The compound has a complexity of 341 .Scientific Research Applications
Radioprotective Properties
7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, a compound related to 7-Cbz-1,7-diazaspiro[4.5]decane, has been studied for its radioprotective properties. It was found to offer significant protection against lethal doses of X-radiation in mice, suggesting potential applications in radioprotection (Shapiro, Tansy, & Elkin, 1968).
Synthesis and Chemical Properties
The synthesis and chemical properties of derivatives of 7-Cbz-1,7-diazaspiro[4.5]decane have been explored. For instance, the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one from pipecolinic acid, and their subsequent transformation into δ-coniceine, highlight the chemical versatility of these compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Conformational Analysis
The synthesis and conformational analysis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes have been conducted, with implications in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their role as gamma-turn/distorted type II beta-turn mimetics in peptide analogues is notable (Fernandez et al., 2002).
Crystal Structure Analysis
The crystal structure of various diazaspiro[4.5]decane derivatives has been analyzed to understand the influence of substituents on supramolecular arrangements. For example, the study of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and related compounds revealed significant insights into how substituents affect molecular and crystal structures (Graus et al., 2010).
properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(13-18)8-4-10-17-16/h1-3,6-7,17H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYKXNHOUZKSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745356 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cbz-1,7-diazaspiro[4.5]decane | |
CAS RN |
1086394-93-5 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)



![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)



![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)



